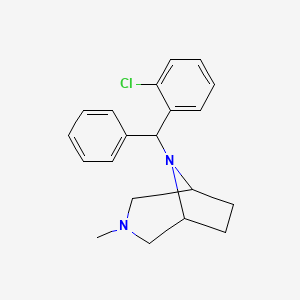
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that belongs to the class of diazabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The presence of the o-chlorodiphenylmethyl group adds to the complexity and potential reactivity of this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane can be achieved through a series of cycloaddition reactions. One common method involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . The reaction conditions typically involve the use of methyl and tert-butyl acrylate, as well as methyl crotonate, to afford the desired diazabicyclo compound in moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of the o-chlorodiphenylmethyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A structurally similar compound with a different substitution pattern.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: Another related compound with a similar bicyclic structure.
Uniqueness
8-(o-Chlorodiphenyl)methyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to the presence of the o-chlorodiphenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63978-18-7 |
|---|---|
Molecular Formula |
C20H23ClN2 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
8-[(2-chlorophenyl)-phenylmethyl]-3-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H23ClN2/c1-22-13-16-11-12-17(14-22)23(16)20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)21/h2-10,16-17,20H,11-14H2,1H3 |
InChI Key |
GBSHACQSHDFSEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC(C1)N2C(C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















